2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile
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Overview
Description
2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a piperidine ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methyl-1,3-thiazole-5-carboxylic acid with appropriate reagents under controlled conditions.
Piperidine Ring Formation: The piperidine ring is introduced by reacting the thiazole derivative with piperidine under suitable conditions.
Pyridine Ring Introduction: The final step involves the coupling of the piperidine-thiazole intermediate with a pyridine derivative, such as 4-cyanopyridine, using a suitable coupling agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Biological Studies: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as 2-methyl-4-thiazolecarboxylic acid, share structural similarities.
Piperidine Derivatives: Compounds like 4-piperidone and its derivatives are structurally related due to the presence of the piperidine ring.
Pyridine Derivatives: Compounds such as 4-cyanopyridine and its analogs are similar due to the pyridine ring.
Uniqueness
2-{[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is unique due to its specific combination of functional groups and rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-12-16(24-11-20-12)17(22)21-6-3-13(4-7-21)10-23-15-8-14(9-18)2-5-19-15/h2,5,8,11,13H,3-4,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCYBYRZMLAJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)COC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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